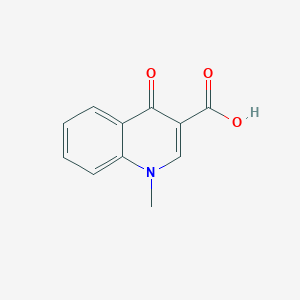

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-6-8(11(14)15)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHKMAPRABNYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352143 | |

| Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18471-99-3 | |

| Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: An In-depth Technical Guide

Disclaimer: Direct experimental data for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive overview of the physicochemical properties of its parent compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2) . The addition of a methyl group is expected to have a minor impact on most of these properties, making the data for the parent compound a valuable proxy for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 269-270 °C | [1][2] |

| Boiling Point | 358 °C (Predicted) | [1][3] |

| Density | 1.429 g/cm³ | [1][3] |

| pKa (Acidity Coefficient) | 0.80 ± 0.20 (Predicted) | [1][2] |

| Solubility | Slightly soluble in water, DMSO, and methanol. Miscible with ethanol, toluene, and ethyl acetate. | [1][2][4] |

| Appearance | Off-white to light yellow solid/powder or colorless needle-shaped crystals. | [1][4] |

| Maximum Wavelength (λmax) | 310 nm (in DMSO) | [1][2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of quinolone derivatives are outlined below. These protocols are based on established methods reported in the scientific literature for this class of compounds.[5]

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting temperature and enthalpy of fusion of a substance.[5]

-

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a liquid nitrogen cooling system.

-

Procedure:

-

A small sample (approximately 1-10 mg) of the compound is accurately weighed and hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant heating rate (e.g., 10 K/min) over a defined temperature range (e.g., 273–600 K).[5]

-

The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.

-

Determination of Solubility

For quinolone derivatives with low aqueous solubility, the spectrophotometric method is commonly employed.[5]

-

Apparatus: A UV-Vis spectrophotometer, thermostated shaker or ultrasonic bath, and appropriate filtration system (e.g., 0.45 µm syringe filters).

-

Procedure:

-

An excess amount of the solid compound is added to a series of vials containing the solvent of interest (e.g., water, buffers of different pH, ethanol, 1-octanol).[5]

-

The vials are tightly sealed and agitated (e.g., vigorous shaking, sonication) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours) at a constant temperature.[6]

-

The saturated solutions are then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by measuring its absorbance using a UV-Vis spectrophotometer at its λmax.

-

A calibration curve of known concentrations of the compound in the same solvent is used to quantify the solubility.

-

This procedure can be repeated at different temperatures to determine the temperature dependence of solubility.[5]

-

Determination of Ionization Constant (pKa) by Spectrophotometry

The Bates–Schwarzenbach spectrophotometric method is a widely recognized technique for determining the pKa of ionizable compounds.[5] This method relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.

-

Apparatus: A UV-Vis spectrophotometer with a thermostated cell holder, a calibrated pH meter, and volumetric glassware.

-

Procedure:

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of buffer solutions covering a wide pH range are prepared.

-

A small, constant aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total compound concentration but varying pH.

-

The UV-Vis absorbance spectrum of each solution is recorded at a constant temperature (e.g., 298.2 K or 310.2 K).[5]

-

The absorbance at one or more wavelengths where the neutral and ionized forms of the compound have different absorptivities is plotted against the pH.

-

The pKa is then determined from the resulting sigmoidal curve, often by identifying the pH at which the absorbance is halfway between the minimum and maximum values, or by using appropriate mathematical models to fit the data.[7]

-

Visualizations

Experimental Workflow for pKa Determination by Spectrophotometry

Caption: Workflow for pKa determination via spectrophotometry.

References

- 1. China 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID CAS:13721-01-2 Manufacturer, Supplier | Zhonghan [xsu.com]

- 2. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid CAS 13721-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. zhonghanchemical.com [zhonghanchemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Introduction

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a cornerstone in the development of therapeutic agents, most notably antibacterial and, more recently, anticancer drugs. The biological activity of this class of compounds is intrinsically linked to their ability to interfere with fundamental cellular processes, primarily DNA replication and integrity. This technical guide will delve into the core mechanisms of action, supported by data from representative compounds, and provide detailed experimental protocols for their investigation.

Antibacterial Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary antibacterial action of quinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

DNA Gyrase (a Type II Topoisomerase): This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.

Topoisomerase IV (a Type IIA Topoisomerase): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

The quinolone core intercalates with the DNA and forms a stable ternary complex with the topoisomerase enzyme. This complex traps the enzyme in its cleavage-competent state, where the DNA is cut but not resealed. The accumulation of these cleavage complexes leads to double-strand DNA breaks, triggering a cascade of events including the SOS response and ultimately resulting in bacterial cell death.

Signaling Pathway for Antibacterial Action

Caption: Proposed antibacterial mechanism of action.

Anticancer Mechanism of Action: Targeting Mammalian Topoisomerase II and Other Pathways

Certain derivatives of the 4-oxoquinoline scaffold have demonstrated promising anticancer activity.[2] The mechanism is often analogous to their antibacterial counterparts but involves the inhibition of human type II topoisomerases.

Human Topoisomerase II: Similar to bacterial gyrase, this enzyme is critical for managing DNA topology during replication and cell division in eukaryotes. Its inhibition by quinolone derivatives can lead to the accumulation of DNA double-strand breaks in cancer cells, triggering apoptosis.[2]

Beyond topoisomerase inhibition, other anticancer mechanisms for this class of compounds are emerging:

-

Induction of Apoptosis: Some derivatives have been shown to induce apoptosis through pathways independent of topoisomerase inhibition, potentially involving the modulation of Bcl-2 family proteins.[3]

-

Modulation of microRNA Maturation: Recent studies have identified quinolones that can bind to the TAR RNA-binding protein (TRBP), affecting the maturation of siRNA and miRNA and thereby influencing gene expression in cancer cells.[4]

Signaling Pathway for Anticancer Action

Caption: Potential anticancer mechanisms of action.

Quantitative Data on Related Compounds

Due to the absence of specific data for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the following table summarizes the biological activities of various derivatives from the broader quinolone class.

| Compound Class/Derivative | Target(s) | Reported Activity | Reference |

| Quinolone Antibiotics | DNA Gyrase, Topoisomerase IV | Potent antibacterial activity | [1] |

| Grepafloxacin | DNA Gyrase, Topoisomerase IV | Enhanced activity against Gram-positive bacteria | [5] |

| 4-Oxoquinoline-3-carboxamide Derivatives | Mammalian Topoisomerase II | Cytotoxic activity against gastric cancer cell lines | [2] |

| Amino-quinolone 5 | TRBP | Anti-ovarian cancer activity, modulation of miRNA maturation | [4] |

| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives | Bcl-2, Mcl-1 | Anti-proliferative activities, induction of apoptosis | [3] |

| NSC 368390 | Not specified | Antitumor activity against various human solid tumors | [6] |

Experimental Protocols

DNA Gyrase Inhibition Assay (Antibacterial)

This protocol outlines a common method to assess the inhibitory effect of a compound on bacterial DNA gyrase.

Objective: To determine the IC50 value of this compound against E. coli DNA gyrase.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

E. coli DNA gyrase

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding E. coli DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

Quantify the amount of relaxed and supercoiled DNA in each lane.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow for DNA Gyrase Inhibition Assay

Caption: Experimental workflow for DNA gyrase inhibition assay.

Human Topoisomerase II Inhibition Assay (Anticancer)

This protocol describes a method to evaluate the inhibitory activity of a compound against human topoisomerase II.

Objective: To determine if this compound inhibits human topoisomerase II.

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase II

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

Test compound dissolved in DMSO

-

Positive control (e.g., Etoposide)

-

Agarose gel electrophoresis system

-

DNA staining agent

-

Gel imaging system

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and various concentrations of the test compound.

-

Add human topoisomerase II to start the decatenation reaction.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reactions.

-

Analyze the products by agarose gel electrophoresis. Catenated kDNA remains at the origin, while decatenated DNA migrates into the gel.

-

Stain and visualize the DNA.

-

Assess the level of inhibition by observing the reduction in decatenated DNA compared to the control.

Conclusion

While specific experimental data on this compound is currently lacking, its structural similarity to well-characterized quinolones strongly suggests a mechanism of action centered on the inhibition of type II topoisomerases. For antibacterial applications, the likely targets are DNA gyrase and topoisomerase IV, leading to bacterial cell death. In the context of cancer, inhibition of human topoisomerase II is a probable mechanism, although other pathways involving apoptosis modulation and miRNA processing are also plausible. The experimental protocols provided herein offer a framework for the empirical investigation of these proposed mechanisms for this and related compounds. Further research is warranted to elucidate the precise molecular interactions and biological consequences of this specific molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid and Related Compounds

Disclaimer: As of the latest search, the specific crystal structure for 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is not publicly available in the referenced scientific literature and crystallographic databases. This guide, therefore, presents a detailed analysis of a closely related and structurally significant analogue, Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate , for which crystallographic data has been published. This information provides valuable insights into the probable structural characteristics of the target molecule.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the crystallographic data, experimental protocols for structure determination, and a relevant synthetic workflow for the quinolone scaffold.

Crystallographic Data of a Structurally Related Analogue

The crystal structure of Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate provides a close approximation for understanding the molecular geometry and packing of the target compound. The primary differences are the presence of a methyl ester in place of a carboxylic acid at the 3-position and a methylthio group at the 2-position.

The crystallographic data for Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is summarized in the table below[1]:

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃S |

| Formula Weight | 263.3 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8907(9) |

| b (Å) | 8.2795(9) |

| c (Å) | 9.8449(12) |

| α (°) | 96.170(9) |

| β (°) | 102.146(10) |

| γ (°) | 98.598(9) |

| Volume (ų) | 615.26(13) |

| Z | 2 |

| Temperature (K) | 293 |

| Calculated Density (g/cm³) | 1.421 |

| Radiation | MoKα (λ = 0.71073 Å) |

| F(000) | 276 |

| Reflections Collected | 6402 |

| Independent Reflections | 4189 |

| R_int | 0.040 |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and single-crystal X-ray diffraction analysis of Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

The synthesis of the title compound and its analogues involves a multi-step process starting from 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.[1] The initial step is the S-methylation to produce methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate.[1] Subsequent alkylation with methyl iodide (CH₃I) leads to a mixture of O- and N-methylation products, with the latter being the target compound, Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

Single crystals suitable for X-ray diffraction were grown from methanol (MeOH).[1]

Colorless crystals of the compound were used for data collection.[1] The intensity data were collected on an "Xcalibur-3" diffractometer equipped with a graphite-monochromated MoKα radiation source and a CCD detector.[1] The data were collected using an ω-scanning technique up to a maximum 2θ angle of 50°.[1] A total of 6402 reflections were measured, of which 4189 were independent.[1]

Synthetic Workflow: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and widely employed method for the synthesis of the 4-hydroxyquinoline core structure, which is a key intermediate for 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. Subsequent hydrolysis of the resulting ester and decarboxylation yields the 4-quinolinone ring system.

The following diagram illustrates the generalized workflow of the Gould-Jacobs reaction.

This established pathway highlights a reliable method for accessing the core quinolone structure, which can then be further modified, for instance, by N-alkylation to yield compounds like the target molecule of this guide.

References

The Multifaceted Biological Activities of Quinolone Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolone carboxylic acid derivatives, a prominent class of synthetic heterocyclic compounds, have long been a cornerstone of antibacterial therapy.[1][2] Their broad spectrum of activity and potent inhibition of essential bacterial enzymes have made them indispensable in combating infectious diseases.[2] However, the biological repertoire of these versatile molecules extends far beyond their antibacterial effects. Emerging research has unveiled significant anticancer and antiviral activities, positioning quinolone derivatives as a promising scaffold for the development of novel therapeutics against a range of human ailments.[1][3] This technical guide provides a comprehensive overview of the diverse biological activities of quinolone carboxylic acid derivatives, with a focus on their antibacterial, anticancer, and antiviral properties. We present a detailed examination of their mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways and workflows.

Antibacterial Activity

Quinolone carboxylic acid derivatives exert their potent bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones effectively block the progression of the replication fork, leading to irreparable DNA damage and subsequent cell death.[6][7]

Quantitative Antibacterial Data

The antibacterial potency of quinolone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative quinolone carboxylic acid derivatives against various bacterial strains.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Nalidixic Acid | Enteric gram-negative bacteria | Varies | [2] |

| Pipemidic Acid | Enteric gram-negative bacteria | Varies | [2] |

| Norfloxacin | Enteric gram-negative bacteria | Varies | [2] |

| Pseudomonas aeruginosa | Varies | [2] | |

| Gram-positive bacteria | Varies | [2] | |

| Ofloxacin | Enteric gram-negative bacteria | Varies | [2] |

| Pseudomonas aeruginosa | Varies | [2] | |

| Gram-positive bacteria | Varies | [2] | |

| Enoxacin | Enteric gram-negative bacteria | Varies | [2] |

| Pseudomonas aeruginosa | Varies | [2] | |

| Gram-positive bacteria | Varies | [2] | |

| Ciprofloxacin | Enteric gram-negative bacteria | 0.005 - 0.8 | [8] |

| Pseudomonas aeruginosa | 0.005 - 0.8 | [8] | |

| Neisseria spp. | 0.005 - 0.8 | [8] | |

| Bacteroides fragilis | 0.005 - 0.8 | [8] | |

| Streptococci | ≤ 6.3 | [8] | |

| Staphylococci | ≤ 6.3 | [8] | |

| Pefloxacin | Enteric gram-negative bacteria | Varies | [2] |

| Pseudomonas aeruginosa | Varies | [2] | |

| Gram-positive bacteria | Varies | [2] | |

| NY-198 | Enteric gram-negative bacteria | Varies | [2] |

| Pseudomonas aeruginosa | Varies | [2] | |

| Gram-positive bacteria | Varies | [2] | |

| AM-833 | Enteric gram-negative bacteria | Varies | [2] |

| Pseudomonas aeruginosa | Varies | [2] | |

| Gram-positive bacteria | Varies | [2] | |

| CI-934 | Streptococci | 0.4 | [9] |

| Staphylococci | 0.2 | [9] | |

| Haemophilus influenzae | 0.025 | [9] | |

| Neisseria gonorrhoeae | 0.025 | [9] | |

| Enterobacteriaceae | 1.6 | [9] | |

| Pseudomonas aeruginosa | 25 | [9] | |

| Anaerobes (non-Bacteroides) | 1.6 | [9] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of quinolone carboxylic acid derivatives using the broth microdilution method.[5][10]

Materials:

-

Test quinolone derivative

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Quinolone Stock Solution: Prepare a stock solution of the quinolone derivative in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the quinolone stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible growth of the bacteria as detected by the naked eye or a microplate reader.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones interfere with the DNA replication process by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type II topoisomerase).[4] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.[11] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[4]

The mechanism of inhibition involves the formation of a ternary complex between the quinolone, the topoisomerase, and the bacterial DNA.[6][7] This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to religate the strands. The stalled replication forks and accumulation of double-strand breaks trigger the bacterial SOS response and ultimately lead to cell death.[7]

Anticancer Activity

The anticancer potential of quinolone carboxylic acid derivatives stems from their ability to inhibit human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and topoisomerase IV.[3] Topoisomerase II is vital for the proliferation of cancer cells, as it resolves DNA tangles that arise during replication and cell division. By targeting this enzyme, quinolone derivatives can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[12]

Quantitative Anticancer Data

The cytotoxic activity of quinolone derivatives against cancer cell lines is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%. The following table presents the IC50 values of various quinolone derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [1] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [1] |

| Ciprofloxacin Conjugate 24 | PC3 (Prostate) | 11.7 | [13] |

| SW480 (Colon) | 20.1 - 35.7 | [13] | |

| Ciprofloxacin Conjugate 26 | PC3 (Prostate) | 7.7 | [13] |

| Ciprofloxacin Conjugate 27 | PC3 (Prostate) | 15.3 | [13] |

| SW480 (Colon) | 20.1 - 35.7 | [13] | |

| Ciprofloxacin-Chalcone 77 | HCT-116 (Colon) | 2.53 | [13] |

| Leukaemia-SR | 0.73 | [13] | |

| Ciprofloxacin-Chalcone 84 | HCT-116 (Colon) | 2.01 | [13] |

| Leukaemia-SR | 0.63 | [13] | |

| Derivative 87 | HepG2 (Liver) | 36.8 | [13] |

| HCT-116 (Colon) | 24.2 | [13] | |

| SW480 (Colon) | 30.3 | [13] | |

| SW620 (Colon) | 38.6 | [13] | |

| Derivative 92 | HepG2 (Liver) | 51.3 | [13] |

| HCT-116 (Colon) | 39.1 | [13] | |

| SW480 (Colon) | 33.7 | [13] | |

| SW620 (Colon) | 43.5 | [13] | |

| Derivative 95 | HepG2 (Liver) | 41.8 | [13] |

| HCT-116 (Colon) | 30.5 | [13] | |

| SW480 (Colon) | 29.5 | [13] | |

| SW620 (Colon) | 49.6 | [13] | |

| Chromanone-Quinolone B | CT26 (Murine colon) | 20 µg/ml | [14] |

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test quinolone derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinolone derivative in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity

The antiviral properties of quinolone carboxylic acid derivatives have been demonstrated against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and herpes simplex virus (HSV).[15][17][18] The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes, interference with viral replication processes, or modulation of host cell factors.

Quantitative Antiviral Data

The antiviral efficacy of quinolone derivatives is often determined by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The following table provides a summary of the EC50 values for some quinolone derivatives against different viruses.

| Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| WM5 | HIV-1 | Human lymphoblastoid cells | 0.60 ± 0.06 | [6] |

| Isoquinolone 1 | Influenza A (PR8) | MDCK | 0.2 - 0.6 | [15] |

| Influenza A (HK) | MDCK | 0.2 - 0.6 | [15] | |

| Influenza B (Lee) | MDCK | 0.2 - 0.6 | [15] | |

| Isoquinolone 21 | Influenza A & B | MDCK | 9.9 - 18.5 | [15] |

| Fluoroxaq-3b | HSV-1 (Acyclovir-resistant) | Vero | Not specified | [7] |

| Ofloxacin | Vaccinia virus | Cultured mammalian cells | Not specified | [11] |

| 5-Fluoroquinolone 4e | HIV-1 (wild-type) | C8166 | 0.032 | |

| HIV-1 (mutant A17) | C8166 | 0.082 | ||

| 5-Hydroxyloxoquinoline 2k | HIV-1 (wild-type) | C8166 | Low micromolar |

Experimental Protocol: Anti-HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a non-radioactive, colorimetric assay to evaluate the inhibitory effect of quinolone derivatives on HIV-1 reverse transcriptase (RT), a key enzyme in the HIV replication cycle.[1]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/primer (e.g., poly(A)/oligo(dT))

-

Deoxynucleoside triphosphate (dNTP) mix containing digoxigenin (DIG)-labeled dUTP

-

Streptavidin-coated microtiter plates

-

Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)

-

Peroxidase substrate (e.g., ABTS)

-

Washing buffer and stop solution

-

Test quinolone derivative and positive control (e.g., Nevirapine)

Procedure:

-

Reaction Setup: In streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTP mix.

-

Compound Addition: Add serial dilutions of the test quinolone derivative, a positive control, and a solvent control to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the no-enzyme control.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.

-

Washing: Wash the wells to remove unincorporated nucleotides.

-

Detection:

-

Add the Anti-DIG-POD conjugate and incubate.

-

Wash to remove unbound conjugate.

-

Add the peroxidase substrate and incubate to develop color.

-

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition of RT activity for each concentration of the test compound and determine the IC50 value.

Mechanism of Action: Inhibition of HIV-1 Replication

Quinolone derivatives can inhibit HIV-1 replication through various mechanisms.[17] Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 RT and allosterically inhibiting its enzymatic activity.[1] Others have been shown to inhibit the Tat-mediated transcription of the HIV-1 long terminal repeat (LTR), a crucial step in viral gene expression.[6] This can be achieved by interfering with the interaction between the Tat protein and the TAR RNA element.[6] The 4-quinolone elvitegravir is an approved anti-HIV drug that functions as an integrase strand transfer inhibitor.[9]

Conclusion

Quinolone carboxylic acid derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. While their role as potent antibacterial agents is well-established, their emerging anticancer and antiviral properties highlight their potential for further therapeutic development. The ability to modify the quinolone scaffold at various positions provides a rich platform for medicinal chemists to fine-tune their biological activity, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of the current understanding of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action. Further research into the structure-activity relationships and the elucidation of novel molecular targets will undoubtedly pave the way for the development of the next generation of quinolone-based therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel immune-inflammatory signature of COVID-19 infections, and evaluation of pharmacokinetics and therapeutic potential of RXn-02, a novel small-molecule derivative of quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational studies reveal mechanism by which quinone derivatives can inhibit SARS-CoV-2. Study of embelin and two therapeutic compounds of interest, methyl prednisolone and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Anti-Human Immunodeficiency Virus Type 1 6-Aminoquinolones: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinolone derivatives: Potential anti-HIV agent-development and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity and inhibition of topoisomerase by ofloxacin, a new quinolone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. xpressbio.com [xpressbio.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lack of in vitro antiviral activity of fluoroquinolones against herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Genesis of a Powerful Antibacterial Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Oxo-quinoline-3-carboxylic Acids

A comprehensive exploration of the origins, development, and foundational methodologies behind a pivotal class of antibacterial agents.

Introduction

The 4-oxo-quinoline-3-carboxylic acid core structure is the foundational scaffold for the quinolone class of antibiotics, a vital group of synthetic antibacterial agents that have had a profound impact on the treatment of infectious diseases for decades. Their unique mechanism of action, targeting bacterial DNA synthesis, and broad spectrum of activity have established them as indispensable tools in the clinician's arsenal. This technical guide provides a detailed historical account of their discovery and development, outlines key synthetic methodologies, presents a consolidated view of their structure-activity relationships through quantitative data, and elucidates their mechanism of action through detailed signaling pathways.

A Serendipitous Discovery and the Dawn of the Quinolones

The journey of quinolone antibiotics began not with a targeted search, but as a fortuitous byproduct of antimalarial drug research. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously isolated a byproduct with a distinct 1,8-naphthyridine structure: nalidixic acid.[1] Although not a true quinoline, nalidixic acid is widely considered the progenitor of the entire class of quinolone antibiotics.[1][2]

Initially introduced for the treatment of urinary tract infections (UTIs) in 1962, nalidixic acid exhibited a narrow spectrum of activity, primarily against Gram-negative bacteria.[2][3] This first-generation quinolone, along with others developed in the 1970s such as pipemidic acid and oxolinic acid, offered only marginal improvements.[1][3] The early quinolones were characterized by their limited antibacterial spectrum and modest pharmacokinetic properties.[2]

A significant breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[3][4] This modification dramatically enhanced their antibacterial potency and broadened their spectrum to include some Gram-positive bacteria.[1] Norfloxacin, developed in 1978, was a key second-generation fluoroquinolone that demonstrated improved activity against Gram-negative bacteria and better tissue penetration compared to its predecessors.[3][5] The subsequent development of ciprofloxacin further solidified the clinical importance of this class.

The evolution continued with third-generation fluoroquinolones, such as levofloxacin and sparfloxacin, which offered even broader activity against Gram-positive organisms, including Streptococcus pneumoniae.[3] The fourth generation, including moxifloxacin and trovafloxacin, further expanded the spectrum to include anaerobic bacteria.[6]

The Chemical Blueprint: Synthesis of the 4-Oxo-quinoline-3-carboxylic Acid Core

The construction of the 4-oxo-quinoline-3-carboxylic acid scaffold is a cornerstone of quinolone synthesis. Several named reactions have been instrumental in this endeavor, with the Gould-Jacobs reaction being one of the most fundamental and widely employed methods.

Key Synthetic Methodologies

A variety of synthetic routes have been developed to construct the quinolone ring system. The choice of method often depends on the desired substitution pattern.

-

Gould-Jacobs Reaction: This is a classical and versatile method for synthesizing 4-hydroxyquinolines, which are tautomers of 4-oxo-quinolones. The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate. This intermediate is then cyclized at high temperatures to yield the ethyl 4-hydroxy-3-quinolinecarboxylate. Subsequent hydrolysis and decarboxylation produce the 4-oxo-quinoline core.[7][8]

-

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. Under kinetic control (lower temperatures), the reaction favors the formation of the 4-oxo-quinoline isomer, while thermodynamic control (higher temperatures) yields the 2-oxo-quinoline isomer.[9][10]

-

Camps Cyclization: This is an intramolecular cyclization of an N-acyl-o-aminoacetophenone in the presence of a base to form a 2-substituted-4-oxo-quinoline.[11][12]

-

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst to form the quinoline ring.[1][13]

-

Niementowski Quinoline Synthesis: This method involves the reaction of anthranilic acid with a ketone or aldehyde at high temperatures to produce γ-hydroxyquinoline derivatives.[14][15]

Quantitative Structure-Activity Relationship (QSAR)

The development of successive generations of quinolones has been guided by a deep understanding of their structure-activity relationships. The core 4-oxo-quinoline-3-carboxylic acid moiety is essential for antibacterial activity.[16] Modifications at various positions on the quinolone ring have been systematically explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for representative quinolones from different generations against key Gram-positive and Gram-negative bacteria.

| Antibiotic (Generation) | Escherichia coli (MIC90, µg/mL) | Staphylococcus aureus (MIC90, µg/mL) |

| Nalidixic Acid (1st) | 16 | >128 |

| Ciprofloxacin (2nd) | 0.06 | 1 |

| Levofloxacin (3rd) | 0.12 | 1 |

| Moxifloxacin (4th) | 0.12 | 0.25 |

Data compiled from multiple sources.

Inhibition of Bacterial Type II Topoisomerases

The primary molecular targets of quinolone antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][17] The inhibitory activity against these enzymes is a key determinant of antibacterial efficacy. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the enzyme's activity.

| Quinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |

| Ciprofloxacin | 27.8 | 9.30 |

| Levofloxacin | 28.1 | 8.49 |

| Gatifloxacin | 5.60 | 4.24 |

| Sitafloxacin | 1.38 | 1.42 |

Data for Enterococcus faecalis enzymes.[13]

Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effect by inhibiting the activity of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. Topoisomerase IV, on the other hand, is primarily involved in the decatenation (unlinking) of daughter chromosomes following replication.[3]

The mechanism of action involves the formation of a ternary complex between the quinolone, the topoisomerase, and the bacterial DNA. The quinolone molecule intercalates into the DNA at the site of the enzyme-mediated double-strand break, stabilizing the "cleaved complex."[2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The stalled replication forks and the accumulation of DNA damage trigger the SOS response and ultimately lead to bacterial cell death.[2][3]

In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[3] However, this is a generalization, and the primary target can vary depending on the specific quinolone and bacterial species.

Experimental Protocols

Synthesis: Gould-Jacobs Reaction for 4-Oxo-quinoline-3-carboxylic Acid

This protocol outlines the classical thermal synthesis of the 4-oxo-quinoline core.

Step 1: Condensation of Aniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask, combine aniline (1.0 equivalent) and DEEM (1.0-1.2 equivalents).

-

Heat the mixture at 100-130 °C for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling inert solvent (e.g., diphenyl ether).

-

Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature to allow the ethyl 4-hydroxy-3-quinolinecarboxylate to precipitate.

-

Add a non-polar solvent like cyclohexane to aid precipitation.

-

Collect the solid by filtration and wash with the non-polar solvent.

Step 3: Saponification

-

Suspend the dried ethyl 4-hydroxy-3-quinolinecarboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-oxo-quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation (Optional)

-

To obtain the 4-oxo-quinoline, the 3-carboxylic acid can be decarboxylated by heating it above its melting point until the evolution of carbon dioxide ceases.[18]

Biological Evaluation: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a quinolone antibiotic.[2][5]

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the quinolone in a suitable solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzymatic Assay: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a quinolone to inhibit the supercoiling activity of DNA gyrase.[17][19]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the appropriate reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the quinolone compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37 °C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing quinolone concentration.

Visualizations

Signaling Pathway of Quinolone Action

References

- 1. jk-sci.com [jk-sci.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 7. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. Bradford protein assay | Abcam [abcam.com]

- 17. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs to the quinolone class of compounds, a versatile scaffold with a well-established history in antibacterial therapy and emerging potential in oncology and neurodegenerative disorders. While direct experimental data on this specific methylated derivative is limited in publicly accessible literature, its structural similarity to other well-characterized quinolones allows for the inference of its likely therapeutic targets and mechanisms of action. This technical guide provides a comprehensive overview of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the key signaling pathways. The primary therapeutic avenues for quinolone derivatives include the inhibition of type II topoisomerases, modulation of signaling cascades relevant to cancer cell survival, and interaction with pathways implicated in neuroprotection.

Core Therapeutic Areas and Molecular Targets

The therapeutic potential of this compound can be extrapolated from the known biological activities of the broader quinolone class. These activities span across antibacterial, anticancer, and neuroprotective domains, each associated with distinct molecular targets.

Antibacterial Activity: Targeting Bacterial Type II Topoisomerases

The hallmark of the quinolone class is its potent antibacterial action, achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks, ultimately resulting in bacterial cell death.[1][3]

Anticancer Activity: Targeting Eukaryotic Topoisomerase II and Modulating Signaling Pathways

Several quinolone derivatives have demonstrated significant anticancer properties, primarily by targeting the human homolog of bacterial type II topoisomerases, topoisomerase II.[4] Inhibition of this enzyme in cancer cells leads to DNA damage and the induction of apoptosis. Beyond direct enzyme inhibition, fluoroquinolones have been shown to modulate various signaling pathways critical for cancer cell proliferation and survival. These include the p53/Bax/Bcl-2 pathway, the MAPK/ERK pathway, and the inhibition of matrix metalloproteinases (MMPs) like MMP-9, which are involved in metastasis.

Neuroprotective and Neuromodulatory Potential

The role of quinolones in the central nervous system is multifaceted, with some derivatives exhibiting neurotoxic effects while others are being explored for neuroprotective applications. Neurotoxicity has been linked to the interaction of some quinolones with NMDA receptors.[5] Conversely, the quinone scaffold is a key feature of compounds that activate the Keap1-Nrf2 antioxidant response pathway, a critical mechanism for protecting neurons from oxidative stress.[6] Furthermore, derivatives of quinolone carboxylic acids are under investigation as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a promising target for the treatment of Alzheimer's disease.[7][8]

Quantitative Data for Analogous Compounds

| Compound | Target/Assay | Cell Line/System | IC50 / Activity | Reference |

| Nalidixic acid | E. coli DNA gyrase | In vitro | > 30 µM | [9] |

| Ciprofloxacin | E. coli DNA gyrase | In vitro | Partial inhibition at 8 µM, complete at 40 µM | [10] |

| Ciprofloxacin | E. coli Topoisomerase IV | In vitro | Partial inhibition at 10 µM, complete at 40 µM | [10] |

| Ciprofloxacin | Human Topoisomerase IIα/β | In vitro | Limited inhibition below 200-300 µM | [6] |

| Ciprofloxacin Derivative 6 | Human Topoisomerase II | In vitro | 83-90% inhibition at 100 µM | [4] |

| Ciprofloxacin Derivative 8a | Human Topoisomerase II | In vitro | 83-90% inhibition at 100 µM | [4] |

| Ciprofloxacin Derivative 10c | Human Topoisomerase II | In vitro | 83-90% inhibition at 100 µM | [4] |

| Quinolone Derivative 12b-d | M1 Muscarinic Receptor PAM | CHO-K1 cells | < 10 µM | [11] |

| Quinolone Derivative 12h-j | M1 Muscarinic Receptor PAM | CHO-K1 cells | < 10 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's potential therapeutic activities.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Materials:

-

Purified DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 1250 mM NaCl, 50 mM MgCl₂, 25 mM DTT)

-

ATP solution (e.g., 28 mM)

-

Test compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

On ice, prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA, and nuclease-free water to the desired final volume.

-

Aliquot the reaction mixture into individual tubes.

-

Add varying concentrations of the test compound or vehicle control (DMSO) to the respective tubes.

-

Pre-incubate the reactions at 37°C for 10 minutes.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

-

Incubate the reactions at 37°C for 60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.[1]

Human Topoisomerase II Inhibition Assay (DNA Cleavage Assay)

This assay determines if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Negatively supercoiled pBR322 plasmid DNA

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 175 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP)

-

Test compound stock solution (in DMSO)

-

SDS solution (e.g., 10%)

-

Proteinase K solution (e.g., 20 mg/mL)

-

Loading Dye

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Set up reaction mixtures containing reaction buffer, supercoiled pBR322 DNA, and varying concentrations of the test compound or vehicle control.

-

Add purified topoisomerase II to each reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding SDS and then proteinase K to digest the enzyme.

-

Incubate at 37°C for an additional 30 minutes.

-

Add loading dye to the samples.

-

Separate the DNA forms (supercoiled, nicked, linear) by agarose gel electrophoresis.

-

Stain the gel and visualize. An increase in the linear DNA band indicates topoisomerase II-mediated DNA cleavage induced by the compound.[6]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

96-well flat-bottom cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle-treated and untreated controls.

-

Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][12]

Keap1-Nrf2 Pathway Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

-

AREc32 cells (or other suitable ARE-reporter cell line)

-

Cell culture medium

-

Test compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed AREc32 cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound or known Nrf2 activators (positive controls) for a specified time (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

An increase in luciferase activity indicates the activation of the Keap1-Nrf2 pathway.[13]

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating the therapeutic potential of this compound.

Caption: Mechanism of antibacterial action of quinolones.

Caption: Potential anticancer signaling pathways modulated by quinolones.

Caption: Keap1-Nrf2 mediated neuroprotection pathway.

Caption: General experimental workflow for therapeutic evaluation.

Conclusion

This compound, by virtue of its core quinolone structure, holds significant promise as a lead compound for the development of novel therapeutics. The well-established antibacterial activity of this class, coupled with the growing body of evidence for their anticancer and potential neuroprotective effects, provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this and related quinolone derivatives. Future studies should focus on obtaining direct experimental data for this compound to validate these inferred targets and to elucidate its specific pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of 5-Methylquinolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of 5-methylquinolone derivatives. It covers their synthesis, mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.

Introduction to Quinolone Antibacterials

Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Their core structure consists of a bicyclic system, and their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4] The introduction of a fluorine atom at the C-6 position led to the development of fluoroquinolones, which exhibit significantly enhanced antimicrobial potency.[1] Modifications at various positions of the quinolone scaffold, including the C-5 position, have been extensively explored to improve antibacterial efficacy, pharmacokinetic properties, and reduce side effects.[2][3] While much of the focus has been on fluoroquinolones, the exploration of derivatives with other substituents, such as a methyl group at the C-5 position, continues to be an area of interest in the search for novel antibacterial agents.

Synthesis of 5-Methylquinolone Derivatives

The synthesis of the 5-methylquinolone core can be achieved through several established methods for quinoline synthesis. The Gould-Jacobs reaction is a particularly relevant and versatile method for preparing 4-hydroxyquinolone derivatives, which are key intermediates in the synthesis of many quinolone antibiotics.[5][6] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5]

To synthesize a 5-methylquinolone derivative, one would typically start with a 2-methylaniline. The general workflow for the Gould-Jacobs reaction is depicted below.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

The Structure-Activity Relationship of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Analogs: An In-depth Technical Guide

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid analogs, focusing on their antibacterial and anticancer properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of this important chemical scaffold.

Introduction

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a foundational scaffold in medicinal chemistry, most notably leading to the development of the quinolone class of antibiotics. The introduction of a methyl group at the N-1 position creates the this compound backbone, which has been a subject of extensive research to modulate its biological activity. Modifications at various positions of the quinoline ring system have been shown to significantly impact the antibacterial spectrum and potency, as well as impart novel activities, including anticancer effects. This guide explores these relationships in detail.

Antibacterial Activity

The primary mechanism of antibacterial action for quinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, these analogs induce lethal double-strand breaks in the bacterial chromosome.

Structure-Activity Relationship for Antibacterial Activity

The antibacterial potency and spectrum of this compound analogs are highly dependent on the nature and position of various substituents. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a series of N-1 substituted analogs against Gram-positive and Gram-negative bacteria.

| Compound ID | N-1 Substituent | S. aureus Smith (MIC, µg/mL) | St. pneumoniae type III (MIC, µg/mL) | E. coli NIHJ JC-2 (MIC, µg/mL) | P. aeruginosa IID1210 (MIC, µg/mL) |

| 8a | -CH3 | 0.78 | 3.13 | 0.05 | 6.25 |

| 9 | -C(CH3)3 | 0.20 | 0.78 | 0.025 | 1.56 |

| 10 | -CH3 | 0.39 | 6.25 | 0.05 | 1.56 |

| 11 | -CH2CH3 | 0.20 | 3.13 | 0.025 | 1.56 |

| 12 | -CH2CH2F | 0.20 | 1.56 | 0.0125 | 1.56 |

| 13 | -cyclopropyl | 0.10 | 0.39 | <0.0063 | 0.78 |

| 14 | -2,4-difluorophenyl | 0.10 | 0.39 | 0.10 | 3.13 |

Data compiled from a study on 7-(4-methyl-1-piperazinyl)quinolone derivatives.[1]

Key SAR insights for antibacterial activity:

-

N-1 Substituent: The substituent at the N-1 position significantly influences antibacterial potency. A cyclopropyl group at N-1 (Compound 13) generally provides broad and potent activity against both Gram-positive and Gram-negative bacteria.[1] Steric bulk at this position, such as a tert-butyl group (Compound 9), can also enhance activity compared to a simple methyl group (Compound 10).[1]

-

C-7 Position: The introduction of a piperazinyl or a substituted piperazinyl moiety at the C-7 position is crucial for broad-spectrum antibacterial activity.

-

C-6 Position: A fluorine atom at the C-6 position generally increases antibacterial potency.

-

C-8 Position: Modifications at the C-8 position can modulate the activity and pharmacokinetic properties of the compounds.

Anticancer Activity

Recent research has highlighted the potential of quinolone derivatives as anticancer agents. Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, an enzyme homologous to bacterial DNA gyrase and topoisomerase IV. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Structure-Activity Relationship for Anticancer Activity

The cytotoxic effects of this compound analogs have been evaluated against various cancer cell lines. The following table presents the half-maximal inhibitory concentrations (IC50) for a selection of quinolone derivatives.

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) |

| 7a | -H | -phenyl | - | MCF-7 | >100 |

| 7b | -H | -4-methoxyphenyl | - | MCF-7 | 89.43 ± 3.41 |

| 7c | -H | -4-hydroxy-3-methoxyphenyl | - | MCF-7 | 1.73 ± 0.27 |

| 8a | -H | -phenyl | (pyrazolone) | MCF-7 | >100 |

| 8b | -H | -4-methoxyphenyl | (pyrazolone) | MCF-7 | 75.32 ± 2.89 |

| 8c | -H | -4-hydroxy-3-methoxyphenyl | (pyrazolone) | MCF-7 | 3.54 ± 0.31 |

| 16b | -ethyl | various | (carboxamide) | ACP03 (gastric) | 1.92 |

| 17b | -ethyl | various | (carboxamide) | ACP03 (gastric) | 5.18 |

Data for compounds 7a-c and 8a-c are from a study on 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives against the MCF-7 breast cancer cell line.[2] Data for compounds 16b and 17b are from a study on 4-oxoquinoline-3-carboxamide derivatives against the ACP03 gastric cancer cell line.[3]

Key SAR insights for anticancer activity:

-

C-3 Position: Modifications at the C-3 position are critical for anticancer activity. The presence of a carboxamide group at this position has been shown to be favorable.

-

N-1 Substituent: Similar to antibacterial activity, the substituent at the N-1 position influences cytotoxic potency. It is believed that substitutions at this position can enhance cytotoxicity and induce apoptosis in cancer cells.[4]

-

Aromatic Substituents: The introduction of substituted aryl groups can significantly impact anticancer activity. For instance, a 4-hydroxy-3-methoxyphenyl group (Compound 7c) showed potent activity against the MCF-7 cell line.[2]

Experimental Protocols

General Synthesis of this compound

A common synthetic route to the this compound core involves the following key steps:

-

Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Cyclization: Thermal cyclization of the enamine intermediate at high temperature (e.g., in refluxing diphenyl ether) to afford the ethyl 4-hydroxyquinoline-3-carboxylate.

-

N-Alkylation: Alkylation of the nitrogen at the 1-position with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce the methyl group.

-

Hydrolysis: Saponification of the ethyl ester at the 3-position using a base (e.g., sodium hydroxide) followed by acidification to yield the final carboxylic acid.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is read as the lowest concentration of the compound at which no visible bacterial growth is observed.

Topoisomerase II Inhibition Assay

The inhibitory effect of the analogs on human topoisomerase II can be assessed using a DNA relaxation assay or a decatenation assay.

DNA Relaxation Assay:

-

Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase II in a reaction buffer in the presence of various concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-